molecular formula C25H29NO10.H2CO3 B1574511 Naloxone 3-glucuronide carbonic acid salt

Naloxone 3-glucuronide carbonic acid salt

Cat. No.: B1574511
M. Wt: 565.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Naloxone conjugate. Following oral administration induces delayed diarrhea, as well as milder and delayed withdrawal behavior and tail skin temperature (TST) response compared with naloxone in morphine-dependent rats.

Scientific Research Applications

Human Brain Metabolism Studies

Wahlström et al. (1988) explored the glucuronidation of naloxone in various regions of the human brain. Their research revealed that naloxone-3-glucuronide (N3G) formation was catalyzed in several brain tissue specimens. This study is significant for understanding both bioactivation and inactivation steps in the metabolism of opioids in the human brain (Wahlström, Winblad, Bixo, & Rane, 1988).

Pharmacokinetics in Humans

Papathanasiou et al. (2019) described a pharmacokinetic model linking naloxone pharmacokinetics to its main metabolite after high-dose naloxone infusion. This study contributes to a better understanding of the dynamics between naloxone and N3G in a medical setting (Papathanasiou et al., 2019).

Gastrointestinal Studies

Reber et al. (2007) examined the effect of naloxone-3-glucuronide on rat colon motility after morphine stimulation. Their findings indicated that naloxone derivatives can peripherally antagonize the motility-lowering effect of morphine in the perfused isolated rat colon, highlighting a potential application in gastrointestinal research (Reber et al., 2007).

Neuro-Excitatory Effects Studies

Hemstapat et al. (2003) investigated the neuro-excitatory effects of morphine-3-glucuronide, suggesting that it may contribute significantly to the side effects of large-dose systemic morphine. Their research offers insights into the molecular mechanisms underlying these excitatory behaviors (Hemstapat, Monteith, Smith, & Smith, 2003).

Neuroprotection Studies

Yang et al. (2011) focused on the effects of ultra-low dose naloxone on morphine and on spinal cord dorsal horn glutamate transporter expression in rats with neuropathic pain. Their findings suggested that ultra-low dose naloxone enhances the antinociceptive effect of morphine and could offer a neuroprotective effect (Yang, Cherng, Wu, Huang, Tao, & Wong, 2011).

Properties

Molecular Formula

C25H29NO10.H2CO3

Molecular Weight

565.52

Synonyms

(5α)-4,5-Epoxy-14-hydroxy-6-oxo-17-(2-propenyl)morphinan-3-yl β-D-glucopyranosiduronic acid carbonic acid salt

Origin of Product

United States

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